

Spectroscopic Profile of Ethyl Dichlorophosphite: A Technical Guide

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Compound of Interest

Compound Name: Ethyl dichlorophosphite

Cat. No.: B073183

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Introduction

Ethyl dichlorophosphite (CAS No. 1498-42-6), a reactive organophosphorus compound, is a key intermediate in the synthesis of various chemical entities, including peptide derivatives and pesticides.^[1] Its chemical structure, featuring a trivalent phosphorus atom bonded to an ethoxy group and two chlorine atoms, imparts distinct reactivity. A common point of confusion arises with the structurally similar but chemically distinct ethyl dichlorophosphate (CAS No. 1498-51-7), which contains a pentavalent phosphorus atom. This guide focuses exclusively on the spectroscopic characteristics of **ethyl dichlorophosphite**, providing available data and standardized protocols for its analysis.

Physicochemical Properties

Ethyl dichlorophosphite is a clear, colorless liquid.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1498-42-6	[2]
Molecular Formula	C ₂ H ₅ Cl ₂ OP	[2]
Molecular Weight	146.94 g/mol	[2]
Boiling Point	117-118 °C	
Density	1.286 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.464	

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of **ethyl dichlorophosphite**. This section details the available spectroscopic data and provides generalized experimental protocols for their acquisition.

Infrared (IR) Spectroscopy

The infrared spectrum of **ethyl dichlorophosphite** reveals characteristic vibrational frequencies corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2992, 2984	$\nu(\text{asym}) \text{CH}_3$	medium
2938	$\nu(\text{asym}) \text{CH}_2$	weak
2904	$\nu(\text{sym}) \text{CH}_3$	weak
2869	$\nu(\text{sym}) \text{CH}_2$	very weak
1752	Overtone/Combination	very weak
1024	Not specified	Not specified
2435	$\nu \text{ P-H}$ (from hydrolysis product)	very very weak
ca. 2300	$\nu \text{ P-OH}$ (from hydrolysis product)	very very weak, broad
Data sourced from a study on the atmospheric moisture exposure of organophosphorus compounds.[3]		

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **ethyl dichlorophosphite** is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is applied to the plates, and the sample spectrum is acquired.
 - The instrument software automatically subtracts the background from the sample spectrum to yield the final infrared spectrum of the compound.

- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds, specific, publicly available high-resolution NMR data for **ethyl dichlorophosphite** is limited. The following sections describe the expected signals and provide general experimental protocols.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group, with coupling to the phosphorus atom.

- **Expected Signals:**
 - A triplet for the methyl (CH_3) protons, coupled to the adjacent methylene protons.
 - A quartet of doublets for the methylene (CH_2) protons, due to coupling with both the methyl protons and the ^{31}P nucleus.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon backbone of the ethyl group.

- **Expected Signals:**
 - Two distinct signals are expected, one for the methyl (CH_3) carbon and one for the methylene (CH_2) carbon. The methylene carbon signal may show coupling to the ^{31}P nucleus.

^{31}P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds.

- Expected Signal: A single resonance is expected for the phosphorus atom in **ethyl dichlorophosphite**. The chemical shift will be characteristic of a phosphorodichloridite environment.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of **ethyl dichlorophosphite** is dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for referencing the ^1H and ^{13}C spectra.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- Data Acquisition:
 - The spectrometer is tuned to the appropriate frequency for each nucleus (^1H , ^{13}C , ^{31}P).
 - Standard pulse sequences are used to acquire the spectra. For ^{31}P NMR, proton decoupling is typically employed to simplify the spectrum to a single peak.
 - The free induction decay (FID) is recorded and then Fourier transformed to obtain the frequency-domain spectrum.
- Data Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are analyzed to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Specific mass spectral data for **ethyl dichlorophosphite** is not readily available in public databases.

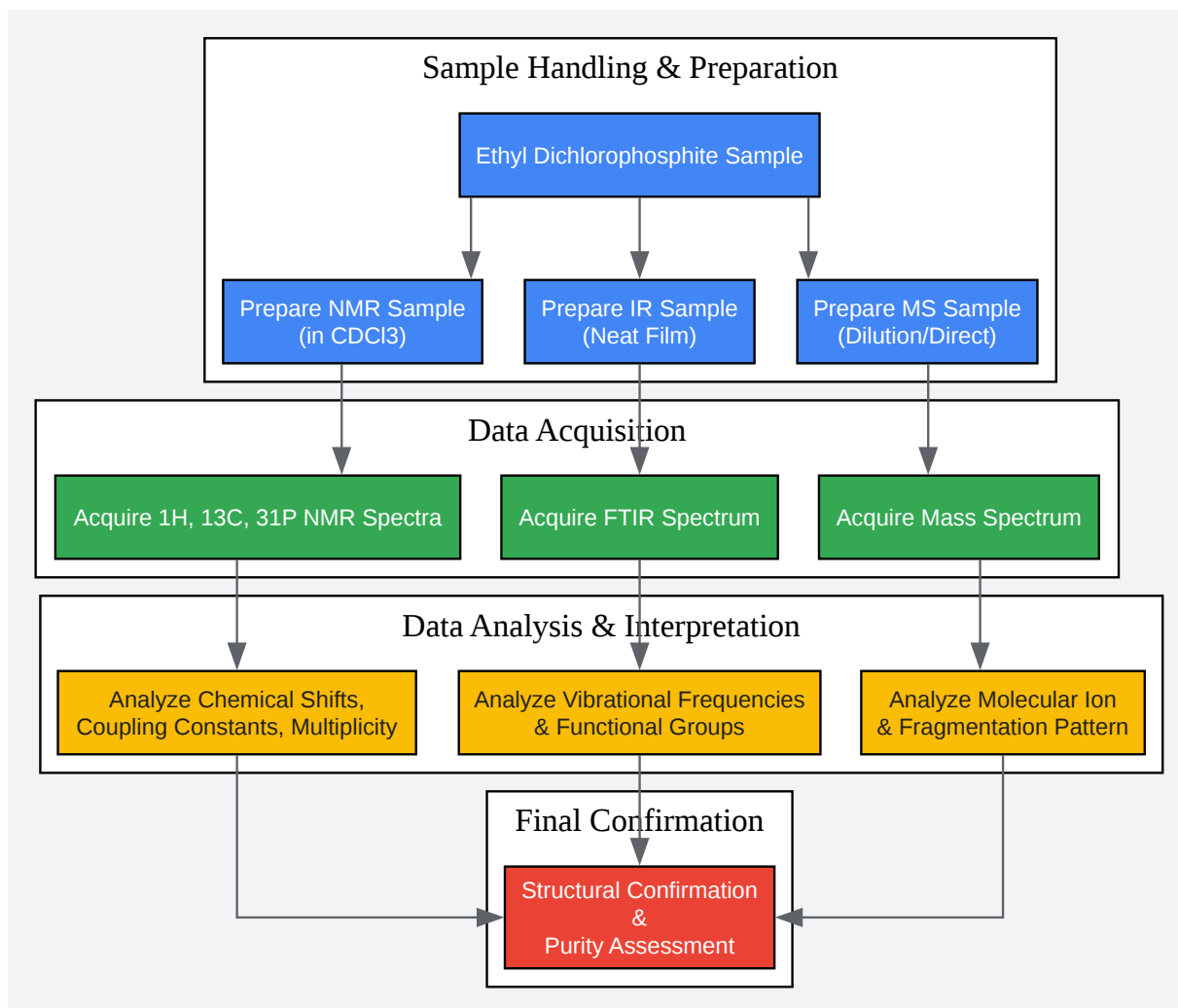
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

- **Ionization:** Electron Ionization (EI) is a common technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.
- **Data Analysis:** The spectrum is analyzed to identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of **ethyl dichlorophosphite** is outlined below. This workflow ensures a systematic approach to structure confirmation and purity assessment.



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Caption: Workflow for the spectroscopic analysis of **ethyl dichlorophosphite**.

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